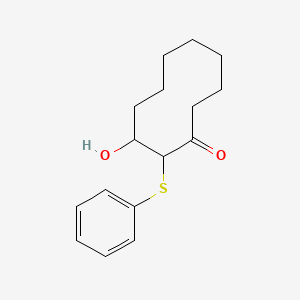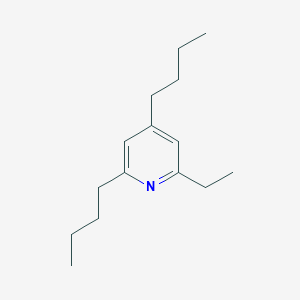
Pyridine, 2,4-dibutyl-6-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,4-dibutyl-6-ethyl- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their aromaticity and are widely used in various fields due to their unique chemical properties. The compound Pyridine, 2,4-dibutyl-6-ethyl- features additional butyl and ethyl groups at specific positions on the pyridine ring, which can significantly influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-dibutyl-6-ethyl- can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia, followed by subsequent alkylation reactions to introduce the butyl and ethyl groups. For instance, the Hantzsch dihydropyridine synthesis is a well-known method that can be adapted to produce substituted pyridines .
Industrial Production Methods: Industrial production of Pyridine, 2,4-dibutyl-6-ethyl- typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the alkylation process. Additionally, mechanochemical activation and the use of Grignard reagents are also employed to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2,4-dibutyl-6-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the pyridine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, nickel).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines .
Aplicaciones Científicas De Investigación
Pyridine, 2,4-dibutyl-6-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their pharmacological potential, including their use as anti-inflammatory and antiviral agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of Pyridine, 2,4-dibutyl-6-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. For example, pyridine derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission .
Comparación Con Compuestos Similares
Pyridine: The parent compound with a simpler structure.
2,4,6-Trisubstituted Pyridines: Compounds with similar substitution patterns but different substituents.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Uniqueness: Pyridine, 2,4-dibutyl-6-ethyl- is unique due to the specific positioning of the butyl and ethyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets .
Propiedades
Número CAS |
111599-32-7 |
|---|---|
Fórmula molecular |
C15H25N |
Peso molecular |
219.37 g/mol |
Nombre IUPAC |
2,4-dibutyl-6-ethylpyridine |
InChI |
InChI=1S/C15H25N/c1-4-7-9-13-11-14(6-3)16-15(12-13)10-8-5-2/h11-12H,4-10H2,1-3H3 |
Clave InChI |
SKDJECRFXVGYHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=NC(=C1)CCCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)


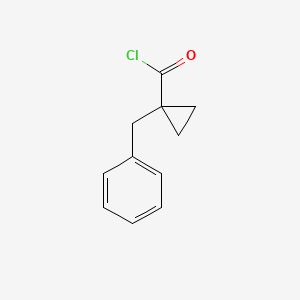
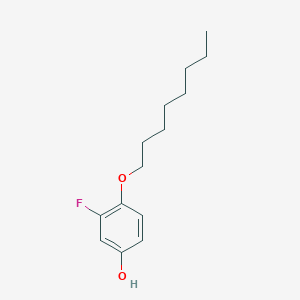
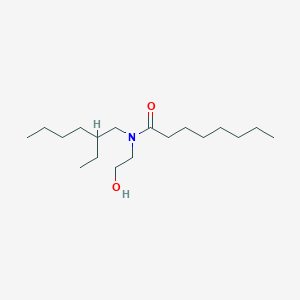

![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
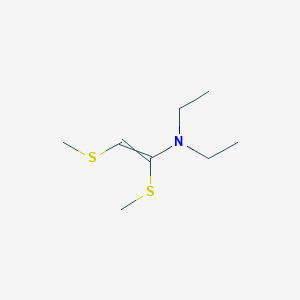
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)

![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

